N-(2-hydroxy-4-methylphenyl)pentanamide
Description
N-(2-hydroxy-4-methylphenyl)pentanamide is an amide derivative featuring a pentanamide group linked to a substituted phenyl ring. The phenyl ring is substituted with a hydroxyl (-OH) group at the C-2 position and a methyl (-CH₃) group at the C-4 position. This structural configuration confers distinct physicochemical properties, such as increased polarity due to the hydroxyl group, which may enhance hydrogen bonding and aqueous solubility compared to non-polar analogs.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(15)13-10-7-6-9(2)8-11(10)14/h6-8,14H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
CBZVFNABLSAHTG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)O |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous pentanamide derivatives, emphasizing substituent effects on biological activity, pharmacokinetics, and drug-likeness.
N-(4-Methoxyphenyl)pentanamide
- Structure : A methoxy (-OCH₃) group at the phenyl C-4 position.
- Key Properties: Anthelmintic Activity: Exhibits time- and concentration-dependent activity against Toxocara canis larvae, with immobilization observed at 50 mM after 48 hours. Comparable efficacy to albendazole but with delayed onset . Drug-Likeness: Adheres to Lipinski’s rule of five, with high topological polar surface area (TPSA = 60.5 Ų), moderate logP (2.8), and good gastrointestinal absorption . Synthetic Accessibility: Simplified synthesis (69% yield) via condensation of 4-anisidine and pentanoic acid, validated by NMR and HRMS .
N4-Valeroylsulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine, N4-Valeroylsulfathiazole)
- Structure : Pentanamide linked to sulfonamide-bearing phenyl rings with heterocyclic substituents (e.g., pyrimidine, thiazole).
- Key Properties :
- Antitubercular Activity : Demonstrated moderate activity against Mycobacterium tuberculosis, with melting points >200°C and IR spectra confirming amide and sulfonamide functionalities .
- Physicochemical Stability : High thermal stability and synthetic yields (52–96%) via straightforward coupling reactions .
Functionalized Diamino-butylbenzamides (e.g., 7d, 7e)
- Structure : Pentanamide linked to piperazine and aryl groups (e.g., thiophene, trifluoromethylphenyl).
- Key Properties: Receptor Targeting: Designed as dopamine D3 receptor ligands, with selective binding attributed to the trifluoromethyl and cyanophenyl substituents . Synthetic Complexity: Lower yields (34–45%) due to multi-step purifications involving reverse-phase chromatography .
Dipeptide-Sulphonamide Derivatives (e.g., Compounds A–C)
- Structure : Pentanamide integrated into dipeptide-sulphonamide backbones.
- Key Properties :
Structural and Functional Analysis of N-(2-hydroxy-4-methylphenyl)pentanamide (Inferred)
While direct data for this compound are lacking, its properties can be extrapolated from analogs:
Key Inferences:
- The 4-methyl group may enhance metabolic stability by sterically hindering oxidative degradation.
- Anthelmintic activity is plausible if the hydroxyl group interacts with parasitic β-tubulin, analogous to benzimidazoles .
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